Home > Products > Screening Compounds P6862 > 5-Hydroxyprimaquine
5-Hydroxyprimaquine - 57695-07-5

5-Hydroxyprimaquine

Catalog Number: EVT-3409016
CAS Number: 57695-07-5
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-hydroxyprimaquine can be achieved through various methods, primarily involving the hydroxylation of primaquine. The most common approach utilizes cytochrome P450 enzymes, particularly CYP2D6, which catalyze the conversion of primaquine into its hydroxy derivatives.

Key Steps in Synthesis:

  1. Enzymatic Hydroxylation: Primaquine is incubated with recombinant human CYP2D6 enzymes under optimized conditions.
  2. Analytical Techniques: The formation of 5-hydroxyprimaquine is monitored using liquid chromatography-mass spectrometry (LC-MS) techniques to identify and quantify metabolites .
  3. Reference Standards: Metabolites such as 5-hydroxyprimaquine are prepared as reference standards for accurate identification during analysis .
Molecular Structure Analysis

Structure and Data

The molecular formula for 5-hydroxyprimaquine is C15H22N3OC_{15}H_{22}N_{3}O with a molecular weight of approximately 262.35 g/mol. The compound features a hydroxyl group (-OH) at the fifth position on the quinoline ring structure, which significantly influences its biological activity.

Structural Characteristics:

  • Functional Groups: The presence of the hydroxyl group enhances solubility and alters the pharmacological properties compared to primaquine.
  • Spectroscopic Data: Characterization often involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Chemical Reactions Analysis

Reactions and Technical Details

5-Hydroxyprimaquine can undergo further chemical transformations, including oxidation to form quinone derivatives. This process can lead to reactive species that may contribute to both therapeutic effects and toxicity.

Key Reactions:

  • Oxidation: 5-hydroxyprimaquine can spontaneously oxidize to form orthoquinone products, which have been implicated in hemolytic anemia observed in some patients treated with primaquine .
  • Metabolic Pathways: The metabolic pathways of primaquine include conjugation reactions that can affect the pharmacokinetics of 5-hydroxyprimaquine.
Mechanism of Action

Process and Data

The mechanism of action for 5-hydroxyprimaquine primarily revolves around its ability to interfere with the mitochondrial electron transport chain in Plasmodium species. This disruption inhibits the parasite's ability to synthesize ATP, leading to cell death.

Mechanistic Insights:

  • Targeting Mitochondria: Hydroxylated metabolites like 5-hydroxyprimaquine retain some antimalarial activity by targeting mitochondrial functions.
  • Enzymatic Activation: The effectiveness of primaquine and its metabolites is influenced by individual variations in CYP2D6 enzyme activity among patients, affecting drug metabolism and efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Hydroxyprimaquine exhibits several important physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and water due to the presence of the hydroxyl group.
  • Stability: The compound may undergo oxidation under certain conditions, leading to instability in solution.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Relevant Data:

  • Spectroscopic Techniques: Characterization through infrared spectroscopy (IR), NMR, and mass spectrometry provides insights into its physical properties .
Applications

Scientific Uses

5-Hydroxyprimaquine serves several important roles in scientific research:

  • Pharmacokinetic Studies: Understanding its metabolism helps optimize dosing regimens for primaquine therapy.
  • Toxicological Research: Investigating its potential toxic effects contributes to safer use guidelines for primaquine in clinical settings.
  • Drug Development: Insights from studies on this metabolite inform the development of new antimalarial agents with improved efficacy and safety profiles .
Metabolic Pathways and Biotransformation of Primaquine to 5-Hydroxyprimaquine

CYP2D6-Mediated Oxidative Metabolism as the Primary Activation Pathway

5-Hydroxyprimaquine (5-OH-PQ) is the pivotal bioactive metabolite of the antimalarial prodrug primaquine, generated predominantly via cytochrome P450 2D6 (CYP2D6)-catalyzed aromatic hydroxylation. This enzyme exhibits high substrate specificity for the quinoline ring of primaquine, with position 5 being the major site of oxidation in vivo [1] [10]. Genetic polymorphisms in CYP2D6 significantly influence catalytic efficiency: Functional characterization of 50 allelic variants revealed that variants like CYP2D6*10 (common in Asian populations) and CYP2D6*4 (prevalent in Europeans) exhibit 10–30% of wild-type (CYP2D6*1) activity, while null alleles (CYP2D6*5) abolish 5-hydroxylation entirely [10]. Kinetic analyses using recombinant enzymes demonstrate a $Km$ of 24.2 μM and $V{max}$ of 0.75 pmol/min/pmol CYP2D6 for racemic primaquine, confirming efficient binding and turnover [10].

Table 1: Functional Impact of Select CYP2D6 Variants on Primaquine 5-Hydroxylation

CYP2D6 AlleleFunctional StatusRelative Activity (%)Phenotype Classification
*1 (Reference)Wild-type100%Extensive Metabolizer (EM)
*10Reduced activity10–30%Intermediate Metabolizer (IM)
*4Reduced activity15–40%Intermediate Metabolizer (IM)
*5Non-functional0%Poor Metabolizer (PM)
*41Splicing defect20–50%Intermediate Metabolizer (IM)

Enantioselectivity further complicates metabolism: (+)-(S)-primaquine undergoes 5-hydroxylation at twice the rate of (−)-(R)-primaquine due to differential binding affinity within the CYP2D6 active site [7] [8]. This stereospecificity is clinically relevant, as impaired CYP2D6 function correlates with therapeutic failure in Plasmodium vivax radical cure [1] [10].

Redox Cycling of 5-Hydroxyprimaquine and Generation of Reactive Oxygen Species (ROS)

5-OH-PQ is intrinsically unstable and undergoes rapid auto-oxidation to its corresponding quinone-imine (5,6-quinone-imine), which isomerizes to the stable endpoint metabolite primaquine-5,6-orthoquinone (PQ-5,6-OQ) [1] [5]. This oxidation-reduction cycle generates superoxide anion radicals ($O2^{•−}$), hydrogen peroxide ($H2O_2$), and hydroxyl radicals ($•OH$) via semiquinone intermediates [3] [5]. The redox process is self-sustaining:

5-OH-PQ + O₂ → PQ-5,6-quinone-imine + O₂^{•−} + H⁺  PQ-5,6-quinone-imine + NADPH → 5-OH-PQ semiquinone + NADP⁺  5-OH-PQ semiquinone + O₂ → PQ-5,6-quinone-imine + O₂^{•−}  

Accumulation of ROS causes oxidative damage in parasitic mitochondria and nuclei, disrupting electron transport chains and DNA integrity – the putative mechanism for hypnozoite eradication [5] [8]. In erythrocytes, this same process induces hemoglobin denaturation and membrane instability, explaining the link to haemolysis in G6PD-deficient individuals [3] [5].

Role of Hepatic vs. Erythrocytic Microenvironments in Metabolite Formation

The site of 5-OH-PQ formation determines its biological impact:

  • Hepatic Synthesis: CYP2D6-rich hepatocytes efficiently convert primaquine to 5-OH-PQ. Liver tissue concentrations of PQ-5,6-OQ in mice reach 100-fold higher levels than plasma, confirming localized generation and trapping [1] [8]. This hepatic activation is critical for targeting liver-resident hypnozoites.
  • Erythrocytic Fate: While erythrocytes lack significant CYP450 activity, they accumulate both parent primaquine and PQ-5,6-OQ from circulation. Pharmacokinetic studies in mice show spleen and kidney concentrations of PQ-5,6-OQ exceed plasma by 6–49×, suggesting tissue sequestration [8]. Within erythrocytes, the acidic, oxygen-rich milieu favors further redox cycling of transported metabolites, exacerbating oxidative stress [5] [6].

Non-Enzymatic Oxidation Pathways in Erythrocytes

Erythrocytes directly generate PQ-5,6-OQ independent of hepatic CYP2D6 via hemoglobin (Hb)-mediated oxidation. Incubation of primaquine with purified human Hb or intact erythrocytes yields PQ-5,6-OQ at physiologically relevant rates (~0.8 pmol/min/mg Hb) [5]. This reaction proceeds through two non-enzymatic mechanisms:

  • Direct Electron Transfer: Oxyhemoglobin ($Fe^{2+}-O₂$) donates an electron to primaquine, forming methemoglobin ($Fe^{3+}$) and a primaquine radical cation that hydrolyzes to 5-OH-PQ, subsequently oxidizing to PQ-5,6-OQ [5].
  • ROS-Mediated Oxidation: $H2O2$ derived from erythrocyte superoxide dismutase (SOD) or autoxidation reactions oxidizes heme iron, generating ferryl Hb ($Fe^{4+}=O$) – a potent oxidant that hydroxylates primaquine [5] [6].

Table 2: Comparative Analysis of Enzymatic vs. Non-Enzymatic Pathways for 5-OH-PQ/Orthoquinone Generation

FeatureHepatic (CYP2D6)Erythrocytic (Hb-Driven)
Primary CatalystCYP2D6 enzymeHemoglobin iron
Oxygen RequirementYes (aerobic)Yes (aerobic)
NADPH DependencyYesNo
Reaction KineticsSaturable (Michaelis)Pseudo-first-order
Impact of G6PD StatusNoneSevere enhancement in deficiency

This pathway explains PQ efficacy against blood-stage parasites and haemotoxicity independent of hepatic function [5] [6].

Interspecies Variability in Metabolic Activation: Rodent vs. Human Models

Significant species-specific differences in primaquine metabolism necessitate cautious extrapolation:

  • Mouse Models: Wild-type (WT) mice express CYP2D22 (ortholog to human CYP2D6) and efficiently produce PQ-5,6-OQ. Cyp2d knockout (KO) mice show >90% reduction in hepatic PQ-5,6-OQ, correlating with loss of anti-hypnozoite activity. Humanized CYP2D6-KI mice restore metabolite generation to ~25% of WT levels [1].
  • Primaquine Enantiomer Processing: Mice exhibit pronounced stereoselectivity: (+)-(S)-primaquine yields 4× higher liver PQ-5,6-OQ than (−)-(R)-primaquine [8]. Humans show similar trends but with lower magnitude [4] [7].
  • Metabolite Detection: Urinary PQ-5,6-OQ in Cambodian patients correlates with CYP2D6 phenotype (Normal Metabolizers: 3× higher AUC than Intermediate Metabolizers), validating its use as a surrogate biomarker for 5-OH-PQ generation in humans [4]. Rodent studies detect high tissue levels but negligible plasma PQ-5,6-OQ, complicating translational pharmacokinetic modeling [1] [8].

Table 3: Interspecies Differences in Key Metabolic Parameters

ParameterHumanMouse (Wild-type)Humanized CYP2D6-KI Mouse
Primary CYP IsoformCYP2D6CYP2D22Human CYP2D6
5-OH-PQ → PQ-5,6-OQ RateRapid (t₁/₂ < 1 min)Rapid (t₁/₂ < 1 min)Rapid (t₁/₂ < 1 min)
Liver [PQ-5,6-OQ] / Plasma~10–20× (estimated)~100×~25× (vs. WT mouse)
Enantioselectivity (S:R)2:1 (5-OH-PQ formation)4:1 (PQ-5,6-OQ in liver)3:1 (PQ-5,6-OQ in liver)

These differences underscore the importance of humanized models for predicting clinical outcomes [1] [8] [10].

Listed Compounds:

  • Primaquine
  • 5-Hydroxyprimaquine (5-OH-PQ)
  • Primaquine-5,6-orthoquinone (PQ-5,6-OQ)
  • Primaquine-5,6-quinone-imine
  • Carboxyprimaquine (CPQ)
  • 2-Hydroxyprimaquine (2-OH-PQ)
  • 3-Hydroxyprimaquine (3-OH-PQ)
  • 4-Hydroxyprimaquine (4-OH-PQ)

Properties

CAS Number

57695-07-5

Product Name

5-Hydroxyprimaquine

IUPAC Name

8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-ol

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

InChI

InChI=1S/C15H21N3O2/c1-10(5-3-7-16)18-12-9-13(20-2)15(19)11-6-4-8-17-14(11)12/h4,6,8-10,18-19H,3,5,7,16H2,1-2H3

InChI Key

DCIFAKQLYKKQAG-UHFFFAOYSA-N

SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.